Loe 908

Description

Overview of Pinokalant's Research Significance

The research significance of Pinokalant stems from its ability to modulate the activity of a diverse array of cation channels. rndsystems.com This broad inhibitory profile makes it a valuable tool in investigating the roles of different ion channels in physiological and pathological processes. Studies have indicated its potential relevance in the research of conditions such as stroke, where cation channel dysfunction contributes to neuronal damage. medchemexpress.comnih.govdcchemicals.commedchemexpress.com Furthermore, recent research has also explored its activity against SARS-CoV-2, highlighting a potential area for repurposing studies. medchemexpress.comdcchemicals.commedchemexpress.commedchemexpress.eunih.gov

Evolution of Research Perspectives on Cation Channel Modulation

The understanding of cation channel modulation has evolved significantly, moving from initial characterizations of general channel types to a more detailed focus on specific subtypes and their roles in disease. researchgate.netresearchgate.net Early research often employed less selective compounds to understand the fundamental principles of ion flow across membranes. researchgate.net As research progressed, the development of more selective modulators allowed for the dissection of the contributions of specific channel subtypes to complex biological processes. researchgate.net The recognition that ion channel dysfunction is implicated in a wide range of diseases, including neurological disorders, cardiovascular conditions, and even viral infections, has driven the search for compounds that can precisely target these channels. lestudium-ias.com Broad-spectrum inhibitors like Pinokalant play a role in this landscape by providing a tool to investigate the cumulative impact of modulating multiple cation channel pathways, particularly in complex conditions where multiple channel types may be involved. nih.gov The ongoing research into the structure and function of ion channels, aided by techniques like X-ray crystallography and cryo-electron microscopy, continues to refine our understanding and inform the development of novel modulators. researchgate.netnih.govpnas.org

Current Research Landscape of Broad-Spectrum Ion Channel Inhibitors

The current research landscape for broad-spectrum ion channel inhibitors like Pinokalant is characterized by investigations into their potential in conditions where multiple ion channels contribute to the pathophysiology. In the context of stroke research, non-selective cation channel blockers, including Pinokalant, have shown beneficial effects in rodent models. nih.govresearchgate.net These studies suggest that blocking a range of cation channels can help mitigate neuronal damage and improve outcomes. medchemexpress.comnih.govdcchemicals.commedchemexpress.com The involvement of non-selective cation channels, including members of the transient receptor potential (TRP) family and SUR1-regulated NC(Ca-ATP) channels, in ischemic stroke is an active area of research. nih.govresearchgate.net Pinokalant's ability to inhibit various non-selective cation channels, including receptor- and store-operated channels that mediate Ca2+-entry, positions it as a relevant compound in these investigations. nih.govgoogle.com Beyond stroke, the exploration of broad-spectrum inhibitors extends to other conditions where systemic ion dysregulation is a factor. The identification of Pinokalant's activity against SARS-CoV-2 in virtual screening and in vitro studies highlights the expanding scope of research for compounds with diverse inhibitory profiles, suggesting potential applications in antiviral research by targeting host cell pathways or viral components like proteases. medchemexpress.eunih.govnih.govuni-muenster.de

Detailed Research Findings:

Research on Pinokalant has provided insights into its effects in preclinical models, particularly concerning ischemic stroke. Studies in rats subjected to middle cerebral artery occlusion (MCAO) have demonstrated that Pinokalant treatment can significantly reduce cortical infarct volume. medchemexpress.comdcchemicals.commedchemexpress.comresearchgate.net For instance, one study reported a reduction in cortical infarct volume from 33.8 mm³ in the control group to 24.5 mm³ in the Pinokalant-treated group. medchemexpress.commedchemexpress.comresearchgate.net Further analysis in rats with plasma concentrations within a specific therapeutic interval showed an even greater reduction to 17.9 mm³. researchgate.net These findings suggest a neuroprotective effect of Pinokalant in models of focal cerebral ischemia. rndsystems.comresearchgate.net

Pinokalant has been shown to block a variety of non-selective cation channels. nih.govrndsystems.com This includes receptor-operated and store-operated cation channels that facilitate Ca2+ entry. nih.govgoogle.com Specific channels reported to be inhibited by Pinokalant in research settings include endothelin-1-activated Ca2+-entry channels in various cell types and store-operated non-selective cation channels in human endothelial cells, although resistance has been observed in some cell types, indicating channel diversity. researchgate.net Pinokalant has also been noted to block voltage-activated delayed rectifier K+ channels in PC12 cells and cortical neurons. nih.govrndsystems.com

The recent identification of Pinokalant's potential anti-SARS-CoV-2 activity through in silico screening and subsequent in vitro testing in some studies indicates a new avenue of research. medchemexpress.comdcchemicals.commedchemexpress.commedchemexpress.eunih.gov While the precise mechanism in this context is still under investigation, its broad ion channel inhibitory activity might play a role, or it could involve other targets such as viral proteases, as suggested by virtual screening studies. nih.govuni-muenster.de

Data Table:

Based on the research findings regarding infarct volume reduction in rat models of stroke:

| Study Reference | Model | Control Infarct Volume (mm³) | Pinokalant Treated Infarct Volume (mm³) | Percentage Reduction |

| Christensen et al., 2005 medchemexpress.comresearchgate.net | Rat MCAO (histological) | 33.8 ± 15.8 | 24.5 ± 13.1 | ~27.5% |

| Tatlisumak et al., 2000 (Cited in rndsystems.comgoogle.com) | Rat MCAO (MRI, acute phase) | Data varies by time point | Reduced lesion size | Not specified as percentage in source |

| Tatlisumak et al., 2000 (Cited in researchgate.net) | Rat MCAO (histological, 7 days) | 33.8 ± 15.8 | 24.5 ± 13.1 | ~27.5% |

| Tatlisumak et al., 2000 (Cited in researchgate.net, therapeutic plasma concentration) | Rat MCAO (histological, 7 days) | 33.8 ± 15.8 | 17.9 ± 7.5 | ~47.0% |

Note: Percentage reduction is an approximation based on the provided mean values.

Properties

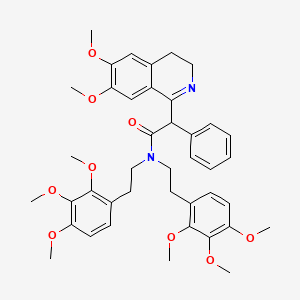

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48N2O9/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36/h9-17,24-25,35H,18-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWYBTRACMRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H48N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048401 | |

| Record name | Pinokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-26-2 | |

| Record name | LOE 908 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinokalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9ZZ971AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Pinokalant

Elucidation of Pinokalant's Ion Channel Modulatory Activities

Research into Pinokalant's mechanism of action has revealed its capacity to block a diverse array of non-selective cation (NC) channels. This broad inhibitory activity contributes to its observed biological effects. Pinokalant's modulation extends to channels that mediate calcium entry into cells, including both receptor-operated and store-operated types nih.govnih.gov.

Non-Selective Cation Channel Inhibition Mechanisms

Pinokalant functions as a non-selective cation channel (NSCC) inhibitor wikipedia.org. Its inhibitory action impacts channels permeable to various cations, including Na⁺ and K⁺ wikipedia.orgmims.com. Studies have shown that Pinokalant blocks voltage-activated delayed rectifier K⁺ channels in PC12 cells and cultured cortical neurons nih.govwikipedia.org. Furthermore, it exhibits antagonistic activity at both NMDA and AMPA glutamate (B1630785) receptor subtypes wikipedia.orgnih.gov.

Receptor-Operated Cation Channel Blockade

Pinokalant is known to block receptor-operated NC channels nih.govnih.gov. These channels are typically activated following the binding of a ligand to a cell surface receptor. Examples of receptor-operated currents blocked by Pinokalant include norepinephrine-activated Ca²⁺ entry channels in Chinese hamster ovary (CHO) cells expressing adrenergic receptors, ATP- and N-formyl-L-methionyl-L-phenylalanine (fMLP)-stimulated cation currents in HL-60 cells, and vasopressin-induced cation current in A7r5 cells nih.govnih.gov. Evidence suggests that some of these receptor-operated NC channels are mediated by Transient Receptor Potential (TRP) proteins nih.govnih.gov.

Store-Operated Cation Channel Blockade

In addition to receptor-operated channels, Pinokalant also inhibits store-operated cation channels (SOCs) that facilitate Ca²⁺ entry nih.govnih.gov. These channels are activated in response to depletion of intracellular calcium stores. Pinokalant has been shown to block store-operated cation channels in various cell types, including human endothelial cells, mast cells, HL60 cells, and primary cultures of cortical and hippocampal neurons nih.gov. However, it is important to note that the sensitivity of store-operated NC channels to Pinokalant can vary depending on the cell type, reflecting the molecular diversity of these channels nih.gov. TRP proteins are also considered primary candidate subunits for mammalian store-operated NC channels nih.govnih.gov.

Investigations into Specific Ion Channel Subtypes as Pinokalant Targets

Given its broad activity, investigations have explored the interaction of Pinokalant with specific ion channel subtypes, particularly within the TRP channel family.

Transient Receptor Potential (TRP) Channel Interactions

TRP channels are a diverse group of cation channels involved in sensing a wide range of stimuli and regulating various cellular functions guidetopharmacology.orgguidetopharmacology.org. Pinokalant's blockade of certain receptor- and store-operated NC channels, which are believed to be mediated by TRP proteins, suggests that Pinokalant targets some TRP channels nih.govnih.gov. For instance, TRPC6 has been identified as a component of the norepinephrine-activated channel in rabbit portal vein, a channel type blocked by Pinokalant nih.govnih.gov. Pinokalant has also been shown to block the TRPγ channel in the cockroach, Periplaneta Americana nih.gov.

Research has indicated a potential relevance of Pinokalant's activity to TRPM2 and TRPM7 channels, although direct, detailed binding or IC50 data for Pinokalant on these specific channels is not extensively available in the provided literature. TRPM7 is recognized for its essential role in the cellular uptake of divalent cations and is implicated in neuronal disorders guidetoimmunopharmacology.org. Its current is known to be potentiated by acidosis, a condition relevant in contexts like ischemic stroke nih.gov. Suppression of TRPM7 has been shown to eliminate the need for anti-excitotoxic cocktails to rescue anoxic neurons nih.gov. TRPM7, along with TRPM4 and TRPM5, are considered potential pore-forming subunits of the SUR1-regulated NCca-ATP channel nih.govnih.gov. Silencing TRPM7 has been observed to mimic the effects of Mg²⁺ deficiency on the growth and migration of microvascular endothelial cells cenmed.com.

TRPM2 is linked to hydrogen peroxide (H₂O₂) toxicity, and its expression is interdependent with TRPM7 nih.gov. While a specific role for TRPM2 in central nervous system ischemic reperfusion injury has not been definitively shown, its association with TRPM7 suggests its likely involvement nih.gov. TRPM2 is activated by intracellular Ca²⁺ and inhibited by intracellular ATP fishersci.ca. Notably, Pinokalant has been reported to inhibit TRPM2 activated by extracellular H₂O₂ fishersci.ca.

While specific quantitative data (like IC₅₀ values) for Pinokalant's direct modulation of TRPM2 and TRPM7 is limited in the provided snippets, the functional implications of blocking channels with roles similar to TRPM2 and TRPM7, and the direct observation of Pinokalant inhibiting H₂O₂-activated TRPM2, support its potential relevance to the modulation of these channels.

Summary of Pinokalant's Ion Channel Modulation

| Channel Type | Specific Examples Mentioned | Type of Modulation |

| Non-Selective Cation Channels | General NC channels, Na⁺ channels, K⁺ channels | Inhibition |

| Voltage-Activated K⁺ Channels | Delayed rectifier type (in PC12 cells and cortical neurons) | Blockade |

| Glutamate Receptors | NMDA, AMPA | Antagonism |

| Receptor-Operated Cation Channels | Norepinephrine-activated Ca²⁺ entry, ATP-stimulated cation currents, Vasopressin-induced current | Blockade |

| Store-Operated Cation Channels | SOCs (in endothelial cells, mast cells, HL60 cells, cortical/hippocampal neurons) | Blockade |

| TRP Channels | TRPC6, TRPγ (in P. Americana) | Blockade |

| TRPM2 | H₂O₂-activated TRPM2 | Inhibition |

Other TRP Channel Subtypes and Pinokalant Activity

Pinokalant has been shown to block a variety of non-selective cation channels, a group that includes transient receptor potential (TRP) channels. nih.gov TRP channels are a diverse family of nonselective cationic channels involved in a wide range of physiological processes, including sensation and homeostasis. charchem.orgfishersci.ca While Pinokalant is recognized as a broad-spectrum inhibitor affecting TRP channels, specific details regarding its activity on numerous individual mammalian TRP subtypes are limited in the provided information. Studies have noted the involvement of TRPC6 as a component of norepinephrine-activated channels in rabbit portal vein and TRPC1 in endothelin-1 (B181129) (ET-1)-evoked arterial contraction, both types of channels that Pinokalant has been shown to block. nih.gov Furthermore, research in the cockroach species Periplaneta Americana has demonstrated that pinokalant blocks the TRPγ (pTRPγ) channel in this organism. nih.gov

Sulfonylurea Receptor-1 (SUR1)-Regulated NCCa-ATP Channel Studies

The sulfonylurea receptor-1 (SUR1)-regulated NCCa-ATP channel is another non-selective cation channel that plays a significant role in the development of cerebral edema following ischemic insult. wikipedia.orgguidetopharmacology.orgtci-chemical-trading.comnih.govuni.luchemrxiv.org This channel is typically not present under normal physiological conditions but becomes transcriptionally upregulated in response to hypoxia or ischemia. nih.govtci-chemical-trading.comnih.govchemrxiv.org Its activation is dependent on intracellular calcium at nanomolar concentrations and is triggered by the depletion of intracellular ATP. nih.govtci-chemical-trading.comnih.govuni.lu Opening of the SUR1-regulated NCCa-ATP channel leads to cellular depolarization, cytotoxic edema, and ultimately necrotic cell death. nih.govtci-chemical-trading.comchemrxiv.org Inhibition of this channel in vitro has been shown to prevent these detrimental effects. nih.gov SUR1 functions as the regulatory subunit of this channel, which has been identified as a complex of SUR1 and TRPM4 subunits. tci-chemical-trading.comnih.govuni.luchemrxiv.org Pinokalant, being a non-specific inhibitor of NC channels, has shown beneficial outcomes in rodent models of ischemic stroke where the SUR1-regulated NCCa-ATP channel is involved in the pathology. wikipedia.orgguidetopharmacology.orgcenmed.commims.com While Pinokalant's efficacy in these models is noted, the provided information does not include direct evidence of Pinokalant specifically blocking the SUR1-regulated NCCa-ATP channel. Other agents, such as glibenclamide, repaglinide, and AS-ODN, have been shown to inhibit SUR1 or SUR1-regulated channels in relevant studies. tci-chemical-trading.comnih.govuni.lu

Norepinephrine-Activated Calcium Entry Channel Inhibition

Pinokalant has been shown to directly inhibit norepinephrine-activated Ca2+-entry channels. nih.govwikipedia.org Studies in Chinese hamster ovary cells expressing adrenergic receptors have demonstrated that norepinephrine (B1679862) activates Ca2+-permeable nonselective cation channels (NSCCs). wikipedia.org The influx of extracellular Ca2+ through these NSCCs is crucial for the release of arachidonic acid induced by norepinephrine. wikipedia.org Research indicates that G proteins, particularly G13, are involved in the activation of these NSCCs by norepinephrine. wikipedia.org Pinokalant's ability to block these specific channels represents a defined mechanism of its action. nih.govwikipedia.org

Based on the available information, Pinokalant has demonstrated inhibitory activity against several types of cation channels. A summary of these findings is presented in the table below:

| Channel/Receptor Type | Observed Activity | Specificity Noted? |

| General Non-selective Cation Channels | Inhibitor | No, broad-spectrum wikipedia.orgmims.com |

| Other TRP Channel Subtypes | Blockade (general), Blocks TRPγ (cockroach) nih.gov | No, non-selective wikipedia.orgmims.com |

| Norepinephrine-Activated Ca2+-Entry Channels (in CHO cells) | Inhibitor nih.govwikipedia.org | Not specified as selective to only this channel |

| Endothelin-1 (ET-1)-Activated Ca2+-Entry Channels (in various cells) | Inhibitor nih.gov | Not specified as selective to only this channel |

| ATP- and fMLP-Stimulated Cation Currents (in HL-60 cells) | Inhibitor nih.gov | Not specified as selective to only this channel |

| Vasopressin-Induced Cation Current (in A7r5 cells) | Inhibitor nih.gov | Not specified as selective to only this channel |

| Store-Operated NC Channels (in human endothelial cells) | Inhibitor (in some cells, but resistant in others) nih.gov | Varies by cell type nih.gov |

| Voltage-Activated Delayed Rectifier K+ Channels (in PC12 cells, cortical neurons, HL-60 cells) | Inhibitor nih.gov | Not specified as selective to only this channel |

Research into Pinokalant's Antiviral Mechanism of Action

Pinokalant has been reported to possess anti-SARS-CoV-2 activity. wikipedia.org Research efforts have explored potential mechanisms by which Pinokalant might exert this effect, including targeting key viral proteins.

Preclinical Investigations of Pinokalant Efficacy

In Vivo Research Models of Neurological Pathologies

In the study of neurological diseases, various animal models are employed to simulate the complex pathological processes occurring in humans. These models allow researchers to investigate disease mechanisms and evaluate the effects of potential therapeutic agents. For ischemic stroke, rodent models, particularly those involving occlusion of cerebral arteries, are widely used due to their physiological similarities to human stroke and the ability to induce reproducible lesions. nih.gov

Experimental Models of Ischemic Stroke

Experimental models of ischemic stroke in animals aim to reproduce the interruption of blood flow to the brain, leading to neuronal damage and functional deficits. These models are essential for studying the pathophysiology of stroke and testing neuroprotective strategies. nih.govperimed-instruments.com Different techniques exist to induce cerebral ischemia, with varying degrees of severity and affected brain regions.

The Middle Cerebral Artery Occlusion (MCAO) model is one of the most common and well-established methods for inducing focal cerebral ischemia in rodents, such as rats and mice. nih.govperimed-instruments.commdpi.com This model involves blocking blood flow through the middle cerebral artery, which supplies a significant portion of the cerebral cortex and subcortical structures. mdpi.com MCAO models can be either transient, involving temporary occlusion followed by reperfusion, or permanent, where the occlusion is sustained. mdpi.com The intraluminal filament technique, where a filament is inserted into the common carotid artery and advanced to occlude the MCA, is a widely used method for inducing MCAO and allows for reperfusion by withdrawing the filament. nih.govmdpi.com MCAO models are valuable for studying neuronal cell death, blood-brain barrier damage, and the ischemic penumbra. nih.gov

A primary outcome measure in preclinical stroke studies is the assessment of infarct volume, which represents the area of irreversible tissue damage caused by ischemia. Pinokalant has been shown to significantly reduce cortical infarct volume in in vivo experiments. medchemexpress.comtargetmol.com

While specific quantitative data from studies on Pinokalant's effect on infarct volume were not consistently available across the search results in a format suitable for direct table generation with specific group comparisons and statistical values, the consistent finding across multiple snippets is that Pinokalant treatment leads to a significant reduction in infarct volume in MCAO models. medchemexpress.comtargetmol.com

A representative finding from the search results indicates that Pinokalant significantly reduces cortical infarct volume. medchemexpress.comtargetmol.com This reduction in the area of damaged brain tissue is a key indicator of a potential neuroprotective effect.

The ischemic penumbra is a region of hypoperfused tissue surrounding the ischemic core that is metabolically impaired but potentially salvageable. nih.govmdpi.com Maintaining the viability of the penumbra is a critical goal of acute stroke therapy. Pinokalant has been reported to improve the metabolic and electrophysiologic status of the ischemic penumbra. medchemexpress.comtargetmol.commedchemexpress.com This suggests that Pinokalant may help preserve function in this vulnerable tissue, potentially extending the window for intervention and improving outcomes.

Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique used in preclinical stroke research to assess lesion size and location, as well as to evaluate cerebral blood flow and tissue viability. stonybrookmedicine.edufrontiersin.orgnih.gov MRI can provide detailed images of the brain and allows for longitudinal studies to track the evolution of ischemic injury. stonybrookmedicine.edufrontiersin.org Pinokalant has been shown to reduce lesion size as assessed by magnetic resonance imaging in the acute phase following middle cerebral artery occlusion in rats. medchemexpress.comtargetmol.com This finding from MRI studies corroborates the results obtained from histological assessments of infarct volume, providing further evidence of Pinokalant's potential neuroprotective effects.

Magnetic Resonance Imaging (MRI) Assessment of Lesion Size

In Vitro Cellular and Molecular Investigations

In vitro studies, utilizing cell cultures, provide valuable insights into the direct effects of a compound on specific cell types and molecular pathways, free from the complexities of a whole organism nih.gov. These studies are instrumental in understanding a compound's mechanism of action at a cellular level nih.gov.

Assessment of Neuronal Protection in Cellular Ischemia Models

Cellular models of ischemia, such as oxygen-glucose deprivation (OGD), are used to mimic the conditions experienced by neurons during stroke and other ischemic events nih.govgoogle.com. These models allow researchers to evaluate the ability of a compound to protect neuronal cells from the damage induced by lack of oxygen and glucose nih.govgoogle.com. While specific detailed in vitro data on Pinokalant's direct neuroprotective effects in cellular ischemia models were not extensively available in the search results, research on non-selective cation channels, which Pinokalant blocks, indicates their involvement in the pathways leading to neuronal cell death during ischemic stroke nih.goveuropa.eu. Blocking the SUR1-regulated NC(Ca-ATP) channel, for instance, has been shown in vitro to block depolarization, reduce cytotoxic edema-associated blebbing, and significantly decrease necrotic cell death in reactive astrocytes subjected to ATP depletion nih.gov. This suggests a potential mechanism by which a broad-spectrum cation channel blocker like Pinokalant could exert neuroprotective effects in conditions mimicking ischemia.

Studies on Calcium Influx Pathways in Cellular Injury

Excessive calcium influx into neurons is a significant contributor to cellular injury and death in various pathological conditions, including ischemia and excitotoxicity plos.orgmedchemexpress.comnih.gov. Pinokalant is characterized as a broad-spectrum and non-selective cation channel inhibitor dcchemicals.comtargetmol.comtargetmol.commdpi.comnih.gov, blocking a variety of non-selective cation (NC) channels nih.govcapes.gov.br. These include receptor-operated and store-operated NC channels that mediate calcium entry capes.gov.br. By inhibiting these channels, Pinokalant can modulate the influx of cations, including calcium, into cells capes.gov.br. This mechanism is relevant to its potential neuroprotective effects, as controlling aberrant calcium entry can prevent downstream damaging cellular cascades googleapis.com. Pinokalant has also been noted to block norepinephrine-activated Ca2+ entry channels in specific cell lines capes.gov.br.

Anti-SARS-CoV-2 Activity in Cell Culture Models

In addition to its effects on cation channels, Pinokalant has demonstrated antiviral activity against SARS-CoV-2 in cell culture dcchemicals.comtargetmol.comtargetmol.comnih.gov. Studies have investigated the ability of compounds to inhibit SARS-CoV-2 replication in various cell lines, such as Vero E6 or Calu-3 cells, which are commonly used models for studying coronavirus infection in vitro frontiersin.orgnih.gov. Pinokalant has shown anti-SARS-CoV-2 activity in cell culture models with a reported half-maximal effective concentration (EC50). nih.gov.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of Pinokalant

| Compound | Cell Culture Model | EC50 (µM) |

| Pinokalant | Cell culture | 0.33 |

Data derived from search result nih.gov.

Comparative Preclinical Efficacy Studies of Cation Channel Blockers

Comparing the efficacy of Pinokalant with other cation channel blockers and neuroprotective agents in preclinical settings helps to contextualize its potential therapeutic value.

Pinokalant Versus Other Non-Specific Cation Channel Blockers

Pinokalant in Context of Other Neuroprotective Agents

Neuroprotection research has explored various classes of compounds, including NMDA receptor antagonists and calcium channel blockers, due to the role of glutamate (B1630785) excitotoxicity and calcium overload in neuronal injury plos.orgmedchemexpress.comnih.gov.

NMDA receptor antagonists, such as MK-801, memantine, and ketamine, block the activity of NMDA receptors, which are a type of glutamate receptor highly permeable to calcium nih.gov. Excessive activation of NMDA receptors contributes to excitotoxicity plos.orgnih.gov. Studies have shown that NMDA receptor antagonists can be neuroprotective in in vitro ischemia models.

Calcium channel blockers, particularly L-type calcium channel blockers like nimodipine (B1678889) and amlodipine, are known to block voltage-sensitive calcium channels and have been investigated for neuroprotective effects nih.govgoogle.complos.orggoogleapis.com. Some studies have indicated neuroprotective activity for certain calcium channel blockers in in vitro models plos.org.

Pinokalant's mechanism as a broad-spectrum cation channel blocker that influences calcium influx distinguishes it from the more specific targeting of NMDA receptors or voltage-gated calcium channels by these other classes of neuroprotective agents capes.gov.br. While Pinokalant has shown beneficial effects in rodent stroke models dcchemicals.comtargetmol.comtargetmol.commdpi.comnih.goveuropa.eu, direct comparative preclinical studies evaluating Pinokalant head-to-head against specific NMDA receptor antagonists or calcium channel blockers in identical in vitro neuroprotection assays were not detailed in the search results. The existing literature suggests that different classes of ion channel blockers can offer neuroprotection through distinct or overlapping mechanisms related to controlling ion homeostasis and preventing excitotoxicity and calcium-mediated damage nih.govplos.org.

Structural and Chemical Biology Research of Pinokalant

Structure-Activity Relationship (SAR) Studies of Pinokalant

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology for understanding how modifications to a molecule's structure influence its biological activity. For Pinokalant, SAR studies would ideally delineate the specific chemical groups and their spatial arrangement that are critical for its inhibitory effects on ion channels. While Pinokalant is known to inhibit various cation channels, detailed published SAR studies specifically focused on correlating systematic structural variations of Pinokalant with quantitative changes in its ion channel modulation profile were not extensively found in the consulted literature. Research often discusses SAR in the context of classes of compounds or other specific ion channel blockers. acs.orgresearchgate.netresearchgate.netnih.gov

Identification of Key Structural Features for Ion Channel Modulation

Correlating Molecular Structure with Biological Activity

Similarly, detailed published data specifically correlating the molecular structure of Pinokalant with its observed biological activities, such as its broad-spectrum cation channel inhibition or its effects in models of stroke or viral infection, were not found in the provided search snippets. Comprehensive correlation studies often involve quantitative analysis of the relationship between molecular descriptors and biological responses (see Section 4.2.3 on QSAR).

Computational Modeling and Simulation in Pinokalant Research

Computational methods, such as molecular docking and molecular dynamics simulations, have become invaluable tools in chemical biology for investigating the potential interactions of small molecules with biological targets. Pinokalant has been included in several in silico studies, particularly in the context of drug repurposing screens for identifying potential inhibitors of SARS-CoV-2 proteins. researchgate.netresearchgate.netuni-muenster.dechemrxiv.orgnih.govresearchgate.netresearchgate.netbezmialemscience.orgresearchgate.netuni-muenster.denih.govresearchgate.netresearchgate.net

Molecular Docking Studies of Pinokalant with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a receptor (protein). Pinokalant has been a part of virtual screening studies utilizing molecular docking to identify potential interactions with target proteins, notably the SARS-CoV-2 main protease (Mpro) and the Spike protein/ACE2 interface. researchgate.netresearchgate.netuni-muenster.dechemrxiv.orgnih.govresearchgate.netresearchgate.netbezmialemscience.orguni-muenster.denih.govresearchgate.netresearchgate.net These studies typically involve docking large libraries of compounds to the target protein's binding site and scoring the predicted interactions based on binding affinity. Pinokalant has been identified as a potential hit compound in such screens. researchgate.netresearchgate.netuni-muenster.denih.govresearchgate.netresearchgate.netbezmialemscience.orgnih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations to Understand Pinokalant Binding

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of ligand-protein complexes and the conformational changes involved in binding. Following molecular docking, promising compounds, including Pinokalant, have been subjected to MD simulations in virtual screening workflows to further assess the stability of their binding to target proteins like the SARS-CoV-2 main protease. uni-muenster.dechemrxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.net These simulations can help to understand the dynamic interactions and the persistence of binding poses predicted by docking. Studies have utilized MD simulations of varying lengths (e.g., 10 ns, 100 ns, and 500 ns) and methods like MM/GBSA calculations to estimate binding free energies. uni-muenster.dechemrxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pinokalant

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that relate a set of molecular descriptors to a quantitative measure of biological activity. While QSAR is a recognized method in drug discovery and has been applied to understand the SAR of various ion channel blockers, specific published QSAR modeling efforts focused on Pinokalant itself were not found in the provided search results. acs.orgresearchgate.netbezmialemscience.orgnih.govbezmialemscience.org QSAR studies on Pinokalant would involve compiling a dataset of Pinokalant analogs with measured biological activities and developing statistical models to identify the molecular properties that predict activity.

Conformational Analysis and Ligand-Receptor Interactions

Research into the structural and chemical biology of Pinokalant has included investigations into its conformational analysis and interactions with biological receptors. Understanding the three-dimensional structure and flexibility (conformational analysis) of a molecule like Pinokalant is crucial for elucidating how it binds to and interacts with its target proteins, such as ion channels. nih.gov Ligand-receptor interactions are fundamental to cellular communication and the mechanism of action of many drugs. github.comnih.govbiorxiv.orgelifesciences.org

Computational studies, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for predicting the preferred conformations of a ligand and how it might fit into the binding site of a receptor. nih.govbezmialemscience.org These methods can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex. nih.govresearchgate.net Flexible ligand docking, for instance, explores different ligand conformations to identify optimal binding poses within a receptor's binding site. researchgate.net

In the context of drug repurposing studies, particularly for identifying potential inhibitors of targets like the SARS-CoV-2 main protease (Mpro) and the Spike protein/ACE2 interaction, Pinokalant has been evaluated using virtual screening techniques including docking and MD simulations. researchgate.netchemrxiv.orgnih.gov These in silico studies aim to predict the binding affinity and stability of the ligand-receptor complex based on calculated binding energies. bezmialemscience.orgresearchgate.netchemrxiv.orgnih.gov

Research findings from virtual screening studies have identified Pinokalant as a potential inhibitor of the SARS-CoV-2 main protease. chemrxiv.orgnih.gov Molecular dynamics simulations have been employed to explore the conformational changes induced by ligand binding and to calculate average binding energies using methods such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.netchemrxiv.orgnih.gov These calculations provide numerical data on the strength of the predicted interaction. chemrxiv.orgnih.gov

Interactive Data Table: Predicted Binding Energies of Pinokalant in Virtual Screening Studies

| Target Protein | Method | Predicted Binding Energy (kcal/mol) | Source |

| SARS-CoV-2 Main Protease | Docking & MD Simulations (MM/GBSA) | Data not explicitly provided in snippets, but ranked among top hits. | chemrxiv.orgnih.gov |

| SARS-CoV-2 Spike/ACE2 Interaction | Docking & MD Simulations (MM/GBSA) | Data not explicitly provided in snippets. | chemrxiv.orgnih.gov |

Note: Specific numerical binding energy values for Pinokalant against these targets were not consistently available in the provided search snippets, although it was identified as a potential inhibitor based on these computational methods.

Pinokalant's activity as a broad-spectrum cation channel blocker suggests its interaction with various ion channels. medchemexpress.commedchemexpress.comuni-muenchen.de Studies on its effects on platelet migration, for example, have shown that Pinokalant inhibits both mouse and human platelet migration with reported IC50 values. uni-muenchen.de This inhibitory effect is attributed to its action as a broad spectral cation channel blocker, affecting channels including Na+, K+, SOC channels, and voltage-operated calcium channels. uni-muenchen.de

Interactive Data Table: Pinokalant Inhibition of Platelet Migration

| Species | Target Activity | IC50 (µM) | Source |

| Mouse | Platelet Migration | 10.71 | uni-muenchen.de |

| Human | Platelet Migration | 9.96 | uni-muenchen.de |

These findings highlight the importance of conformational flexibility and specific interactions for Pinokalant's ability to engage with and modulate the activity of its target ion channels and potentially other proteins like viral proteases. Further detailed structural and computational studies would be necessary to fully elucidate the complex conformational landscape of Pinokalant and the precise molecular details of its interactions with its diverse targets.

Discovery and Development of Pinokalant Analogues and Derivatives

Rationale for Analogue and Derivative Design

The design of Pinokalant analogues and derivatives is primarily driven by the goal to improve its efficacy, selectivity, and potentially reduce any undesirable effects associated with the parent compound. Pinokalant is known to block a variety of non-selective cation channels, including receptor- and store-operated calcium entry channels. google.comgoogle.com This broad activity profile suggests that modifications to the Pinokalant structure could lead to compounds with more specific targeting of particular ion channel subtypes, potentially enhancing therapeutic outcomes for specific conditions. For instance, Pinokalant has been investigated for its potential in stroke research and as a potential inhibitor of the SARS-CoV-2 main protease. medchemexpress.commedchemexpress.euresearchgate.netnih.govresearchgate.netresearchgate.net Designing analogues could aim to optimize activity against these specific targets. Furthermore, exploring structural variations can help to elucidate the structure-activity relationship (SAR), providing insights into the molecular features critical for binding and modulation of target channels.

Synthetic Approaches to Pinokalant Analogues

Synthetic strategies for generating Pinokalant analogues and derivatives typically involve modifications to the core isoquinoline (B145761) structure or its appended groups. While specific detailed synthetic routes for Pinokalant analogues are not extensively detailed in the provided search results, the general approaches in medicinal chemistry for creating analogues include:

Modification of Substituents: Altering the nature, position, or number of substituents on the isoquinoline ring or the attached phenyl and trimethoxyphenylethyl groups. This can involve introducing different functional groups, changing alkyl chain lengths, or incorporating halogens or other heteroatoms.

Isosteric Replacements: Substituting specific atoms or groups with others having similar electronic or steric properties to influence binding affinity and metabolic stability.

Scaffold Hopping: Replacing the core isoquinoline structure with a different, but related, ring system while retaining key pharmacophoric elements necessary for activity.

Chiral Synthesis or Resolution: Pinokalant exists as (R,S) isomers. google.comgoogle.com Stereoselective synthesis or chiral resolution techniques can be employed to isolate individual enantiomers, which may possess different pharmacological profiles.

General synthetic methodologies for constructing isoquinoline derivatives often involve reactions such as the Pictet-Spengler cyclization or Bischler-Napieralski reaction, followed by further functionalization. The specific synthetic route for a Pinokalant analogue would be tailored to the desired structural modification.

Evaluation of Novel Pinokalant Derivatives for Enhanced Efficacy

Evaluating the efficacy of novel Pinokalant derivatives involves a range of in vitro and in vivo studies. Given Pinokalant's activity on cation channels, primary evaluation often focuses on their ability to modulate the activity of target ion channels using techniques such as patch clamp electrophysiology. This allows for the measurement of channel blockade or modulation and the determination of potency (e.g., IC50 values).

For derivatives designed to target specific conditions, further efficacy testing is conducted in relevant disease models. For example, if derivatives are aimed at stroke, in vivo models of cerebral ischemia would be used to assess their protective effects. Similarly, for potential antiviral activity, in vitro assays measuring viral replication inhibition in cell culture would be crucial.

The search results indicate that Pinokalant and related compounds have been evaluated in silico for activity against targets like the SARS-CoV-2 main protease. researchgate.netnih.govresearchgate.netresearchgate.net This suggests that computational methods, such as molecular docking and virtual screening, are also employed in the initial evaluation phase to predict potential efficacy and guide experimental testing. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

Structure-Based Design of Improved Cation Channel Modulators

Structure-based drug design (SBDD) plays an increasingly important role in developing improved cation channel modulators based on the Pinokalant scaffold. frontiersin.orgnih.govbiorxiv.orgresearchgate.net SBDD leverages the three-dimensional structures of ion channels to design ligands that bind with high affinity and selectivity. frontiersin.org

While specific high-resolution structures of the cation channels modulated by Pinokalant are not explicitly detailed in the provided snippets, the general principles of SBDD for ion channels involve:

Obtaining Channel Structures: Utilizing techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) to determine the 3D structure of the target ion channel, ideally in complex with a ligand. nih.govbiorxiv.orgresearchgate.netmedchemica.com The availability of Kv3.1 channel structures determined by cryo-EM has facilitated SBDD for modulators of this channel. nih.govbiorxiv.org

Identifying Binding Sites: Analyzing the channel structure to identify potential binding pockets for small molecules.

Computational Docking: Using software to predict how Pinokalant or its derivatives might bind to the identified sites and estimating the binding affinity. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

Designing Analogues: Based on the predicted binding interactions, designing new analogues with modifications aimed at optimizing interactions with the binding site, improving potency, and enhancing selectivity for the target channel subtype.

Evaluating Designed Compounds: Synthesizing the designed analogues and experimentally evaluating their activity and binding affinity to validate the SBDD predictions.

SBDD can provide valuable insights into the molecular determinants of binding and help rationalize the observed SAR, guiding the synthesis of more effective modulators.

Screening of Pinokalant Analogues for Diversified Biological Activities

Beyond their primary activity on cation channels, Pinokalant analogues can be screened for a range of other biological activities to discover potential new therapeutic applications. High-throughput screening (HTS) and virtual screening (VS) are key methodologies employed in this process. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

The search results indicate that Pinokalant has been included in virtual screening studies for potential activity against the SARS-CoV-2 main protease. researchgate.netnih.govresearchgate.netresearchgate.net This highlights the use of computational screening to explore diverse targets. Analogues could be screened against various enzyme panels, receptor binding assays, or cell-based assays designed to identify activity in different biological pathways.

Examples of diversified biological activities that could be explored include:

Antiviral Activity: Screening against a panel of viruses beyond SARS-CoV-2.

Antiproliferative Activity: Testing against various cancer cell lines, as seen with other derivative studies. nih.govrsc.org

Anti-inflammatory Activity: Evaluating their effects on inflammatory pathways.

Neuroprotective Effects: Further investigation in models of neurodegenerative diseases beyond stroke.

This broad screening approach can reveal unexpected activities and potential new therapeutic avenues for Pinokalant analogues.

Synthetic and Analytical Research Methodologies for Pinokalant

Chemical Synthesis Pathways for Pinokalant Production

The creation of complex organic molecules often involves multi-step synthetic routes, where the product of one reaction becomes the starting material for the next, allowing for the gradual construction of intricate molecular architectures. msu.eduudel.edu The synthesis of Pinokalant likely involves such multi-step pathways.

Multi-Step Synthetic Strategies

Multi-step synthesis aims to build the carbon framework and introduce, remove, or transform functional groups to achieve the desired molecular structure. msu.edu For complex molecules, convergent synthesis is a strategy that improves efficiency by synthesizing key fragments separately and joining them later in the synthesis. sathyabama.ac.in While specific detailed multi-step synthetic strategies for Pinokalant are not extensively detailed in readily available literature, the complexity of its chemical structure (C41H48N2O9) suggests that its synthesis would involve a sequence of carefully designed reactions. nih.gov Retrosynthetic analysis, a method of working backward from the target molecule to identify potential starting materials and intermediate steps, is a fundamental approach in designing these multi-step pathways. sathyabama.ac.inlibretexts.orgwiley.comnih.gov

Optimization of Reaction Conditions

Optimizing reaction conditions is a critical aspect of chemical synthesis, particularly in multi-step routes, to maximize yield, minimize by-products, and ensure reproducibility. nih.govwhiterose.ac.uk This involves systematically evaluating various parameters such as temperature, reaction time, solvent, catalyst, and reagent equivalents. whiterose.ac.ukucla.edu While specific optimized conditions for each step in the synthesis of Pinokalant are not detailed, the general principles of reaction optimization, including techniques like Design of Experiments (DoE) and increasingly, automated and data-driven approaches like Bayesian optimization, are applied in the synthesis of complex pharmaceuticals to identify optimal conditions efficiently. nih.govwhiterose.ac.ukucla.educhemrxiv.orgresearchgate.net

Advanced Analytical Techniques for Pinokalant Research

Characterizing and quantifying Pinokalant requires the use of advanced analytical techniques that can provide detailed information about its structure, purity, and concentration in various matrices.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of Pinokalant and identifying any structural variations or impurities. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the arrangement of atoms within the molecule. google.com Other spectroscopic methods like Mass Spectrometry (MS) are crucial for determining the molecular weight and fragmentation pattern, aiding in structural confirmation. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are widely used for separating and analyzing components in a mixture, making them indispensable for assessing the purity of synthesized Pinokalant and for its separation from reaction by-products or from biological matrices in research studies. youtube.comnih.gov High-Performance Liquid Chromatography (HPLC) is a common and powerful technique used for the quantitative analysis and purification of chemical compounds. youtube.comnih.govahajournals.org Different stationary and mobile phases can be employed in HPLC, such as reverse-phase chromatography using C18 or C8 columns, to achieve optimal separation based on the compound's properties. youtube.com Purity assessment using chromatographic methods typically involves comparing the chromatogram of the synthesized compound to a reference standard and evaluating the presence and levels of impurities.

Radiochemical Methods for In Vitro and In Vivo Research

Radiochemical methods, involving the use of isotopically labeled compounds, are valuable tools in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as for in vitro studies like receptor binding assays. researchgate.net Tritium (³H) and Carbon-14 (¹⁴C) are commonly used radioisotopes for labeling drugs due to their half-lives and detectability. researchgate.net The synthesis of radiolabeled Pinokalant would require incorporating these isotopes into the molecule, which can necessitate modified synthetic routes due to the nature and cost of labeled reagents. researchgate.net Radiolabeled Pinokalant can be used in in vitro studies to assess its binding affinity to target channels or receptors and in in vivo studies to track its distribution and metabolism within an organism, often in conjunction with techniques like liquid scintillation counting or autoradiography. researchgate.net While specific studies using radiolabeled Pinokalant are not detailed, the application of such methods is standard practice in preclinical research to understand the behavior of a compound in biological systems.

Quantitative Analytical Methods for Pinokalant Detection in Biological Matrices

Quantitative analysis of chemical compounds in biological matrices, such as plasma, urine, and tissues, is a critical aspect of pharmacokinetic studies. These matrices present complex environments containing numerous endogenous substances that can interfere with the detection and accurate quantification of an analyte. researchgate.netmdpi.com Various chromatographic techniques coupled with sensitive detectors are commonly employed for this purpose.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the quantitative determination of pharmaceutical compounds in biological samples. openaccessjournals.comijarsct.co.inresearchgate.netnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly prominent due to its high sensitivity, selectivity, and ability to handle complex biological samples, making it a method of choice for quantitative bioanalysis in drug development and pharmacokinetic studies. biotrial.comnih.govnih.govresearchgate.net Sample preparation is a crucial initial step in these methods to isolate the analyte from the matrix and remove interfering substances. mdpi.comthermofisher.comchromatographytoday.com

In the context of pharmacokinetic studies of Pinokalant in rats, techniques indicated include High Pressure Liquid Chromatography and Fluorescence Spectrometry. nih.gov While the specific details of the methodologies employed for Pinokalant quantification in biological matrices were not extensively described, the use of these techniques aligns with standard practices for quantitative bioanalysis. nih.govnih.gov

Pharmacokinetic Research Methodologies in Preclinical Models

Pharmacokinetic (PK) studies in preclinical animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated by the body before human trials. europa.eubiotechfarm.co.ilijrpc.comallucent.com These studies provide crucial insights into the drug's behavior in vivo, helping to predict its pharmacokinetics in humans and inform subsequent research stages. biotechfarm.co.ilthno.orguni-konstanz.de Animal models, including rodents like rats and mice, as well as non-human primates and dogs, are utilized to investigate the pharmacokinetic profile of drug candidates. biotechfarm.co.ilijrpc.com

Determination of Disposition and Elimination Kinetics in Animal Models

Disposition and elimination kinetics describe how a compound is distributed throughout the body and how it is removed over time through processes like metabolism and excretion. europa.euthno.orguni-konstanz.dedovepress.com Studies investigating these parameters in animal models provide data on clearance, volume of distribution, and the routes and rates of excretion. europa.eubiotechfarm.co.il

Pharmacokinetic studies of Pinokalant (LOE 908 BS) in rats following intravenous administration have provided detailed information on its disposition and elimination. nih.gov The drug plasma levels were observed to decline rapidly in a polyphasic manner. nih.gov The disposition was characterized by rapid elimination and extensive distribution into tissues. nih.gov

Key pharmacokinetic parameters determined in rats include:

| Parameter | Value | Unit |

| Clearance (Cl) | 47.7 | ml/min/kg |

| Volume of Distribution (Vss) | 7.21 | l/kg |

A dose-proportional increase in the Area Under the Curve (AUC) and steady-state concentration was noted up to doses of 194 mg/kg administered as a 6-hour infusion, suggesting linear pharmacokinetics within this dose range. nih.gov

The concentration-time profile of drug-related radioactivity after intravenous administration of [14C]LOE 908 BS showed a rapid decline. nih.gov Excretion studies revealed high biliary excretion, accounting for 84% of the administered radioactivity within 5 hours. nih.gov Accordingly, faecal excretion was identified as the main route of excretion, with over 90% of the radioactivity recovered via this pathway. nih.gov A complete mass balance was achieved after 96 hours, indicating no significant retention of radioactivity in the animals. nih.gov

Distribution studies also assessed the penetration of Pinokalant into brain tissue. The concentration-time profile in brain tissue after intravenous infusion paralleled that in plasma, indicating that Pinokalant exhibits rapid but low penetration of the blood-brain barrier in rats. nih.gov

Plasma Protein Binding Studies

Plasma protein binding is a significant factor influencing the distribution, metabolism, and elimination of a drug. sygnaturediscovery.comwuxiapptec.commdpi.com The extent to which a drug binds to plasma proteins affects the concentration of free, unbound drug available to exert pharmacological effects or be cleared from the body. wuxiapptec.com Common methods for assessing plasma protein binding include equilibrium dialysis and ultrafiltration. wuxiapptec.commdpi.com

Studies on Pinokalant (LOE 908 BS) in rat plasma have demonstrated a very high degree of plasma protein binding. nih.gov The binding was found to be between 99.4% and 99.7% within a concentration range of 0.26 to 2.6 micrograms/ml. nih.gov

Theoretical and Future Research Directions for Pinokalant

Expanding the Scope of Pinokalant's Therapeutic Potential

While initial research may have focused on specific applications, the modulation of ion channels by compounds like Pinokalant suggests a broader range of potential therapeutic uses that warrant further investigation. Pinokalant is described as a broad-spectrum and non-selective cation channel inhibitor, which has shown potential in reducing cortical infarct volume and improving metabolic and electrophysiologic status in models of ischemic penumbra dcchemicals.com. It has also demonstrated anti-SARS-CoV-2 activity dcchemicals.commedchemexpress.eu.

Exploration of Pinokalant's Role in Other Neurological Disorders Beyond Ischemia

Given Pinokalant's impact on ion channels and its potential in ischemic conditions, future research could explore its relevance in other neurological disorders where ion channel dysfunction plays a role. Ion channels are critical for neuronal excitability and their malfunction is implicated in numerous diseases tandfonline.com. For instance, disruptions in ion channel function are known to contribute to abnormal pain perception and chronic pain conditions mdpi.com. Voltage-dependent potassium channels, in particular, are well-represented among channelopathies contributing to epilepsy nih.govnih.gov. Overactivation of NMDA glutamate (B1630785) receptors is also suggested to play a part in neurotoxic damage in neurodegenerative disorders pharmacologyeducation.org.

Research could investigate Pinokalant's effects in preclinical models of conditions such as epilepsy, neuropathic pain, or other neurodegenerative diseases where modulating cation channels could offer a therapeutic benefit. Studies utilizing various animal pain models are crucial to discriminate which types of pain novel entities may effectively target mdpi.com.

Further Investigation of Antiviral Applications

The observed anti-SARS-CoV-2 activity of Pinokalant suggests a potential role in antiviral therapy dcchemicals.commedchemexpress.eu. In silico studies have identified Pinokalant as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), a key enzyme for viral replication researchgate.netscienceopen.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netuni-muenster.denih.gov.

Future research should aim to validate these in silico findings through in vitro and in vivo studies to determine the efficacy and mechanism of Pinokalant's antiviral action. This could involve testing its activity against different viral strains and exploring its potential against other viruses where cation channels or similar proteases are involved in the life cycle. The development of broad-spectrum antiviral drugs is a requirement to combat current and future viral outbreaks scienceopen.com.

Integration of Omics Technologies in Pinokalant Research

Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of how Pinokalant interacts with biological systems at a molecular level. These approaches can help identify the specific ion channels and downstream pathways affected by Pinokalant, reveal potential off-target effects, and uncover biomarkers that predict therapeutic response or susceptibility to adverse effects.

Multi-omics approaches have revolutionized the study of complex biological systems, providing comprehensive insights into underlying molecular mechanisms nih.gov. Applying these technologies to Pinokalant research could involve:

Transcriptomics: Analyzing gene expression changes in response to Pinokalant treatment to identify affected pathways.

Proteomics: Studying protein expression levels and modifications to understand the functional impact of Pinokalant.

Metabolomics: Examining metabolic profiles to identify changes in cellular metabolism induced by Pinokalant.

Such integrated approaches can provide a holistic framework for understanding Pinokalant's mechanism of action and identifying new therapeutic targets or indications.

Nanotechnology and Drug Delivery System Research for Pinokalant

Optimizing the delivery of Pinokalant through advanced drug delivery systems, particularly nanotechnology, could enhance its therapeutic efficacy and reduce potential side effects. Nanoparticles can be engineered to deliver drugs to specific targets with precision, improving cellular uptake and prolonging circulation time drugbank.comazonano.comnanocomposix.com.

Research in this area could focus on:

Encapsulation: Developing nanoparticles (e.g., lipid-based nanoparticles) to encapsulate Pinokalant for targeted delivery to specific tissues or cells, such as affected areas in the brain for neurological disorders or sites of viral infection inprocess-lsp.com.

Targeting: Functionalizing nanoparticles with ligands that bind to specific receptors or markers on target cells to increase accumulation at the desired site azonano.comnanocomposix.com.

Controlled Release: Designing delivery systems that release Pinokalant in a controlled and sustained manner, maintaining therapeutic concentrations over time and potentially reducing the frequency of administration drugbank.comnanocomposix.comprinceton.edu.

These advancements in drug delivery could overcome challenges related to Pinokalant's solubility, stability, or ability to cross biological barriers, such as the blood-brain barrier.

Repurposing Strategies for Pinokalant and Related Compounds

Drug repurposing, identifying new uses for existing drugs or compounds, is a cost-effective and time-efficient strategy for drug development researchgate.netresearchgate.net. Pinokalant's known activity on cation channels and its preliminary antiviral properties make it a candidate for repurposing in other conditions where these mechanisms are involved.

Future research could employ computational methods, such as molecular docking and virtual screening, to identify additional potential targets for Pinokalant researchgate.netresearchgate.net. Furthermore, exploring compounds structurally related to Pinokalant could uncover novel therapeutic agents with similar or improved properties. This involves leveraging existing knowledge about the structure-activity relationships of ion channel modulators and antiviral compounds.

Ethical Considerations in Preclinical Ion Channel Research

Preclinical research involving ion channels, particularly in the context of neurological and cardiovascular disorders, often utilizes animal models. Ethical considerations surrounding the use of animals in research are paramount mdpi.commdpi.comnih.govescardio.org.

Future research involving Pinokalant and other ion channel modulators should prioritize:

Reduction, Refinement, and Replacement (3Rs): Actively investigating and implementing alternative methods to animal testing, such as in vitro models using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other cell lines, and in silico simulations mdpi.comnih.govescardio.org.

Animal Welfare: Ensuring the highest standards of animal care and minimizing potential suffering when animal models are necessary mdpi.com.

Translational Relevance: Carefully considering the translatability of findings from preclinical models to human conditions mdpi.com.

Transparency: Being transparent about the use of animal models and the ethical considerations addressed.

The increasing availability and sophistication of in vitro and in silico models offer promising avenues to reduce reliance on animal studies in preclinical ion channel research nih.govescardio.org.

Historical Context of Pinokalant Research

Early Discoveries and Initial Characterization of Pinokalant (LOE 908 MS/BS)

Evolution of Research Paradigms in Cation Channel Inhibition

The field of cation channel research has evolved significantly, moving from a primary focus on voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels to encompass a wider array of channels, including transient receptor potential (TRP) channels and ATP-sensitive channels nih.govresearchgate.netresearchgate.net. This evolution has been driven by the recognition that diverse cation channels play critical roles in numerous cellular functions and disease states, including neuronal excitability, cell volume regulation, and inflammatory responses nih.govresearchgate.netresearchgate.net.

Initially, research into ion channel inhibition for therapeutic purposes often centered on voltage-gated channels, with compounds like phenytoin (B1677684) and carbamazepine (B1668303) targeting Naᵥ channels for conditions like epilepsy nih.govbme.hu. Calcium channel blockers like flunarizine (B1672889) were explored for migraine prophylaxis nih.gov. The emergence of compounds like Pinokalant, characterized as a broad-spectrum cation channel blocker, reflected a paradigm shift towards investigating agents that could modulate multiple cation channel subtypes nih.govresearchgate.netresearchgate.netresearchgate.net. This broader approach acknowledged the complex interplay of different ion channels in cellular physiology and pathology. More recent research has highlighted the importance of non-selective cation channels, including members of the TRP family and the sulfonylurea receptor-1 (SUR1)-regulated NC(Ca-ATP) channel, particularly in the context of conditions like ischemic stroke and traumatic brain injury researchgate.netresearchgate.netgoogle.com. Pinokalant's activity as a broad-spectrum blocker, and its identification as an exemplary TRPM4 blocker, aligns with this evolving understanding of cation channel diversity and function google.com.

Milestones in Pinokalant Preclinical Development and Key Publications

A significant milestone in the preclinical development of Pinokalant is the investigation into its potential neuroprotective effects, particularly in models of ischemic stroke nih.govresearchgate.netresearchgate.netresearchgate.net. A key publication detailing this work is the study by Christensen et al. (2005), which explored the effects of Pinokalant (LOE 908 MS) on brain infarct volume in rats nih.govuni-muenchen.de.

Data from this preclinical study indicated that Pinokalant was effective in reducing brain infarct volume in a temperature-controlled histological study in rats nih.govuni-muenchen.de. This finding suggested a potential therapeutic benefit of blocking broad-spectrum cation channels in the context of ischemic injury, where excessive cation influx contributes to cellular damage and edema nih.govresearchgate.netresearchgate.net. The study by Christensen et al. (2005) provided important preclinical evidence supporting the investigation of Pinokalant's effects on stroke outcomes. nih.govuni-muenchen.de

The beneficial effects observed in rodent models of ischemic stroke with non-specific blockers of NC channels, including Pinokalant, have further underscored the potential of targeting these channels for therapeutic intervention in cerebrovascular disorders researchgate.netresearchgate.net.

Here is a summary of a key preclinical finding:

| Study (Year) | Model Organism | Condition Studied | Key Finding |

| Christensen et al. (2005) | Rat | Ischemic Stroke | Reduced brain infarct volume |

This table summarizes a key result from the preclinical investigation of Pinokalant, highlighting its observed efficacy in an animal model of ischemic stroke.

Q & A

Q. How can contradictory data on Pinokalant's dual roles as a neuroprotectant and SARS-CoV-2 protease inhibitor be reconciled?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal Pinokalant's binding affinity for SARS-CoV-2 Mpro (PDB: 6LU7), but its neuroprotective effects may dominate in vivo due to poor blood-brain barrier permeability. Use compartmental pharmacokinetic modeling to compare tissue-specific concentrations and prioritize target engagement studies .

Q. What experimental designs address the challenge of Pinokalant's off-target effects in complex biological systems?

- Methodological Answer : Employ CRISPR-Cas9 knockout models (e.g., TRPM7-deficient mice) to isolate Pinokalant's primary targets. Pair with high-throughput screening (HTS) against a panel of ion channels to identify off-target interactions. Validate using isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. How should researchers design PICOT-based studies to evaluate Pinokalant's translational potential?

- Methodological Answer :

- P : Patients with acute ischemic stroke (<6 hours post-onset).

- I : Intravenous Pinokalant (dose range: 0.5–2.0 mg/kg).

- C : Standard care (e.g., thrombolysis) vs. Pinokalant + standard care.

- O : Modified Rankin Scale (mRS) at 90 days; infarct volume on MRI.

- T : 90-day follow-up.

Use adaptive trial designs to adjust dosing based on interim pharmacokinetic/pharmacodynamic (PK/PD) analyses .

Q. What statistical approaches resolve variability in Pinokalant's efficacy across preclinical studies?

- Methodological Answer : Apply mixed-effects models to account for intersubject variability in stroke models. Meta-analyses of existing datasets (e.g., CAMARADES framework) can identify confounding factors like age, comorbidities, or anesthesia type. Report effect sizes with 95% confidence intervals to quantify reproducibility .

Methodological and Translational Questions

Q. How can multi-omics integration improve understanding of Pinokalant's mechanisms?

- Methodological Answer : Combine transcriptomics (RNA-seq of penumbral tissue) and metabolomics (LC-MS profiling) to map pathways modulated by Pinokalant, such as glutamate cycling or oxidative stress. Use network pharmacology tools (e.g., STRING, Cytoscape) to prioritize hub targets for validation .

Q. What are best practices for replicating Pinokalant studies across laboratories?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical reporting. Standardize protocols for MCAO surgery (e.g., filament size, occlusion duration) and share raw data via repositories like Zenodo or Figshare. Cross-lab validation using blinded outcome assessments reduces bias .

Q. How does Pinokalant's pharmacokinetic profile influence its combinatorial use with thrombolytics?

- Methodological Answer : Conduct PK/PD modeling in rodents co-administered with tPA. Monitor plasma half-life (t₁/₂) and blood-brain barrier penetration via LC-MS/MS. Synergistic efficacy is assessed using factorial ANOVA designs, with endpoints including reperfusion injury and hemorrhagic transformation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.